molecular formula C5H10FNO B2761362 trans-3-Fluorooxan-4-amine CAS No. 1631027-09-2

trans-3-Fluorooxan-4-amine

Cat. No. B2761362
CAS RN: 1631027-09-2
M. Wt: 119.139
InChI Key: RTWSYKYQHQVELW-WHFBIAKZSA-N
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Description

Trans-3-Fluorooxan-4-amine is a chemical compound with the molecular formula C5H11ClFNO . It is also known by the name (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride .


Synthesis Analysis

Transaminases (TAs) are one of the most promising biocatalysts in organic synthesis for the preparation of chiral amino compounds . The concise reaction, excellent enantioselectivity, environmental friendliness, and compatibility with other enzymatic or chemical systems have brought TAs to the attention of scientists working in the area of biocatalysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C5H11ClFNO . The exact mass of the compound is 155.051315 .


Chemical Reactions Analysis

Transaminases (TAs) are one of the most promising biocatalysts in organic synthesis for the preparation of chiral amino compounds . They are known for their concise reaction, excellent enantioselectivity, environmental friendliness, and compatibility with other enzymatic or chemical systems .

Mechanism of Action

Transaminases (TAs) are one of the most promising biocatalysts in organic synthesis for the preparation of chiral amino compounds . The concise reaction, excellent enantioselectivity, environmental friendliness, and compatibility with other enzymatic or chemical systems have brought TAs to the attention of scientists working in the area of biocatalysis .

Safety and Hazards

The safety data sheet for trans-3-Fluorooxan-4-amine indicates that it may be harmful if swallowed and may cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for trans-3-Fluorooxan-4-amine are not mentioned in the available resources, the compound is available for purchase from various chemical suppliers , indicating its potential use in future research and development efforts.

properties

IUPAC Name

(3R,4S)-3-fluorooxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-3-8-2-1-5(4)7/h4-5H,1-3,7H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWSYKYQHQVELW-WHFBIAKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@H]1N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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